3-Butyl-5,6-dihydro-2H-pyran-2-one
Description
Heterocyclic Importance and Structural Features of 5,6-Dihydro-2H-pyran-2-ones
The 5,6-dihydro-2H-pyran-2-one ring system, a six-membered heterocyclic compound containing an oxygen atom and a ketone group, is a prominent structural motif in a multitude of natural and synthetic molecules. ontosight.aiidosi.orgorientjchem.org Also known as α,β-unsaturated δ-lactones, these compounds are recognized for their inherent reactivity and stereochemical complexity, which make them valuable building blocks in organic synthesis. osi.lv The pyran ring itself is a non-aromatic structure with two double bonds. wikipedia.org The stability of the 5,6-dihydro-2H-pyran-2-one scaffold is a key feature, often enhanced by fusion with other ring systems. mdpi.com This stability, coupled with the potential for diverse functionalization, underpins its importance in medicinal and materials chemistry. mdpi.com
The structural characteristics of 5,6-dihydro-2H-pyran-2-ones, including the presence of an electrophilic α,β-unsaturated system and a chiral center at C-6 (if substituted), allow for a wide array of chemical transformations. These features are crucial for their role as intermediates in the synthesis of more complex molecules. osi.lv The reactivity of this scaffold is influenced by the nature and position of substituents on the pyran ring. rsc.org
Overview of Substituted 5,6-Dihydro-2H-pyran-2-ones in Academic Research
Substituted 5,6-dihydro-2H-pyran-2-ones have been the subject of extensive academic research due to their wide-ranging biological activities. osi.lvacs.org These compounds have been isolated from various plant families, including Annonaceae, Labiatae, Lauraceae, and Piperaceae. acs.org Research has demonstrated their potential as antitumor, antifungal, antimicrobial, and anti-inflammatory agents. osi.lv
For instance, (R)-goniothalamin, a naturally occurring 6-styryl-5,6-dihydro-2H-pyran-2-one, has shown selective cytotoxicity against cancer cell lines. nih.gov This has spurred the synthesis and evaluation of numerous analogues, where modifications at the C-6 position, such as the introduction of bicycloaryl substituents, have been explored to enhance cytotoxic properties. nih.gov Similarly, 6-heptyl-5,6-dihydro-2H-pyran-2-ones isolated from Hyptis species have demonstrated cytotoxic potential, with molecular docking studies suggesting an interaction with α-tubulin. researchgate.net
The synthesis of substituted 5,6-dihydro-2H-pyran-2-ones is a significant area of investigation, with various methods being developed. These include intramolecular cyclization, ring-closing metathesis, and multicomponent reactions. orientjchem.orgosi.lv The ability to introduce a variety of substituents at different positions on the pyranone ring allows for the fine-tuning of their chemical and biological properties.
Rationale for Research into 3-Alkyl-5,6-dihydro-2H-pyran-2-one Analogues, including 3-Butyl-5,6-dihydro-2H-pyran-2-one
Research into 3-alkyl-5,6-dihydro-2H-pyran-2-one analogues is driven by the need to explore the structure-activity relationships of this class of compounds more comprehensively. While much focus has been placed on substitutions at the C-6 position, modifications at other positions, such as C-3, offer the potential to discover novel properties. The introduction of an alkyl group at the C-3 position can influence the electronic and steric properties of the α,β-unsaturated lactone system, potentially modulating its reactivity and biological activity.
The synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2-ones has been explored as these compounds are valuable intermediates in the preparation of various fine chemicals and pharmaceutically active compounds. google.comgoogle.com Specifically, the synthesis of compounds like 3-hexyl-4-hydroxy-6-undecyl-5,6-dihydro-pyran-2-one highlights the interest in long-chain alkyl substitutions at both the C-3 and C-6 positions. google.com
The investigation of "this compound" is a logical extension of this research. The butyl group provides a moderately sized, lipophilic substituent that can impact the molecule's interaction with biological targets. Understanding the synthesis and properties of this specific analogue contributes to the broader knowledge base of substituted dihydropyranones and could pave the way for the development of new compounds with tailored characteristics.
| Compound Name | Molecular Formula | Key Research Finding | Reference |
| This compound | C9H14O2 | Found in PubChem database with associated patents. | nih.gov |
| 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | A versatile intermediate in organic synthesis. | osi.lvnist.govnih.gov |
| (R)-Goniothalamin | - | A naturally occurring styryl lactone with selective cytotoxicity against cancer cell lines. | nih.gov |
| 6-Heptyl-5,6-dihydro-2H-pyran-2-one | C12H20O2 | A chemical marker of Hyptis species with cytotoxic potential. | researchgate.netnist.gov |
| 3-Hexyl-4-hydroxy-6-undecyl-5,6-dihydro-pyran-2-one | - | A known precursor for the synthesis of oxetanones like tetrahydrolipstatin. | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
138118-29-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-11-9(8)10/h6H,2-5,7H2,1H3 |
InChI Key |
SUOQGDJUJPKVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCOC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Dihydro 2h Pyran 2 One Systems Relevant to 3 Butyl Substitution
Core 5,6-Dihydro-2H-pyran-2-one Ring Construction Strategies
The fundamental challenge in synthesizing compounds like 3-butyl-5,6-dihydro-2H-pyran-2-one lies in the efficient and controlled construction of the core heterocyclic ring. Several powerful strategies have been developed to achieve this.
Lactones are cyclic esters, and their formation through intramolecular esterification of the corresponding hydroxycarboxylic acids is a primary synthetic route. wikipedia.org For δ-lactones like the 5,6-dihydro-2H-pyran-2-one ring system, this involves the cyclization of a 5-hydroxy-2-alkenoic acid. One established method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and acetic acid to yield 5,6-dihydro-2H-pyran-2-one. orgsyn.orgchemicalbook.com
Modern cyclization strategies offer more sophisticated control. The silyl-Prins cyclization, for instance, has emerged as a powerful tool for creating saturated six-membered oxygen-containing rings. nih.gov This method uses electron-rich alkenyl silanes as nucleophiles and can be mediated by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to produce disubstituted dihydropyrans with high selectivity and in short reaction times. nih.gov Ring-closing metathesis (RCM) of unsaturated carboxylic acid vinyl esters provides another efficient pathway to endocyclic enol lactones, including the dihydropyranone scaffold. organic-chemistry.org
Table 1: Comparison of Selected Lactone Formation and Cyclization Methods
| Method | Key Reagents | Characteristics | Reference |
|---|---|---|---|
| Classical Lactonization | Vinylacetic acid, Paraformaldehyde, H₂SO₄ | Simple, one-step procedure but can have moderate yields. | orgsyn.org |
| Silyl-Prins Cyclization | Z-vinylsilyl alcohols, Aldehydes, TMSOTf | High selectivity for cis-2,6-dihydropyrans, broad substrate scope, short reaction times. | nih.gov |
| Ring-Closing Metathesis | Unsaturated carboxylic acid vinyl esters, Grubbs' catalyst | Efficient for endocyclic enol lactones, tolerates various functional groups. | organic-chemistry.org |
| Cu(I)-Catalyzed DVAR | β,γ-Unsaturated esters, Aldehydes, Cu(I) catalyst | Enables synthesis of chiral α,β-unsaturated δ-lactones. organic-chemistry.org | organic-chemistry.org |
The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition strategy for constructing heterocyclic rings. organic-chemistry.org In this reaction, a conjugated diene reacts with a heterodienophile (e.g., an aldehyde or ketone) to form a six-membered heterocycle. organic-chemistry.orgyoutube.com For the synthesis of 5,6-dihydropyran-2-ones, electron-rich dienes can react with carbonyl compounds. For example, 1-alkoxy-1-amino-1,3-butadienes react with various electron-deficient dienophiles, and the resulting HDA cycloadducts can be hydrolyzed to afford 6-substituted 5,6-dihydropyran-2-ones with excellent regioselectivity. organic-chemistry.org
The true power of the HDA reaction is unleashed when combined with asymmetric catalysis, which allows for the creation of enantiopure chiral molecules. frontiersin.orgyoutube.com Chiral Lewis acids, often based on metals like titanium, can be used to catalyze the HDA reaction, controlling the stereochemical outcome. organic-chemistry.orgorganic-chemistry.org For example, a chiral titanium(IV) tridentate Schiff-base complex has been successfully used in the enantioselective HDA reaction of Brassard's diene with aldehydes. organic-chemistry.org Similarly, intermolecular asymmetric gold catalysis has been employed for the [4+2] annulation of propiolates and alkenes to give α,β-unsaturated δ-lactones with high enantioselectivity. nih.gov These catalytic systems are crucial for synthesizing complex molecules where specific stereochemistry is essential. nih.gov
The Achmatowicz reaction, or rearrangement, is a distinctive and highly effective method for converting furans into dihydropyrans. nih.govwikipedia.org The process involves the oxidative rearrangement of a furfuryl alcohol. nih.govresearchgate.net In its original form, furfuryl alcohol is treated with bromine in methanol (B129727) to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges in the presence of dilute sulfuric acid to the dihydropyranone structure. wikipedia.org
This reaction is valued for its ability to transform readily available furan (B31954) derivatives into highly functionalized pyranones that are otherwise difficult to access. nih.gov Modern variations have focused on making the process more sustainable by replacing stoichiometric oxidants like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (mCPBA) with catalytic, aerobic activation pathways. frontiersin.org Biocatalytic protocols, such as those using enzyme-mediator systems (e.g., laccase/TEMPO) or photoenzymatic approaches, have been developed to facilitate this oxidative ring expansion under milder conditions. frontiersin.org The asymmetric Achmatowicz reaction can be achieved by using chiral starting materials or by employing enantioselective oxidation conditions. nih.gov
Condensation and annulation reactions provide convergent pathways to the dihydropyranone core. These often involve the reaction of two or more components to build the ring in a single pot. For instance, a three-component reaction between Meldrum's acid, an arylaldehyde, and a 1,3-dicarbonyl compound can produce dihydropyranone derivatives. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various annulation reactions leading to dihydropyranones. organic-chemistry.orgnih.gov An NHC-catalyzed Michael addition reaction, for example, offers an efficient route to these molecules. organic-chemistry.org In a [3+3] cyclization, an enal and a 1,3-dicarbonyl compound can be combined in the presence of an NHC catalyst to form trisubstituted dihydropyranones. nih.gov Annulation reactions can also be designed to be asymmetric. For example, isothiourea catalysts can promote the asymmetric annulation of α,β-unsaturated acyl ammonium (B1175870) intermediates with 1,3-dicarbonyls to yield dihydropyranones with high enantioselectivity. researchgate.net These annulation strategies are highly valuable for rapidly building molecular complexity. thieme-connect.dechim.it
Stereoselective and Regioselective Introduction of C-3 Substituents
Once the core dihydropyranone ring is formed, or during its formation, the introduction of substituents at specific positions is the next critical step. For this compound, the challenge lies in the stereoselective and regioselective installation of the butyl group at the C-3 position.
Directly introducing an alkyl group like butyl at the C-3 position in a stereoselective manner can be challenging. Often, synthetic strategies rely on the introduction of a functional group that can be later converted to the desired alkyl group. The synthesis of 3-acyl-5,6-dihydro-2H-pyran-2-ones serves as an excellent model for this approach, as the acyl group can potentially be reduced to an alkyl group in a subsequent step.
N-Heterocyclic carbene (NHC) catalysis is particularly relevant here. NHCs can catalyze [3+3] annulation reactions between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to generate 3-acyl-dihydropyranones. nih.gov By using a chiral NHC catalyst, this annulation can be rendered asymmetric, controlling the stereochemistry at the newly formed chiral centers. Similarly, a [2+4] annulation strategy involving two different enals can lead to 3,4,5-trisubstituted dihydropyranones. nih.gov While these methods directly install an acyl group, they establish the crucial C-3 substitution pattern and the associated stereocenter, which is analogous to what would be required for a 3-butyl substituted product. The development of catalytic asymmetric methods for C-C bond formation at the C-3 position of oxindoles, while a different ring system, highlights the broader challenge and strategies for creating such stereocenters, which often involve catalytic asymmetric fluoroenolate alkylation. nih.gov
Table 2: Selected Methods for C-3 Functionalization
| Method | Reactants | Catalyst/Reagent | Product Type | Relevance as Model | Reference |
|---|---|---|---|---|---|
| NHC-Catalyzed [3+3] Annulation | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | Chiral N-Heterocyclic Carbene (NHC) | 3-Acyl-dihydropyranone | Establishes C-3 substitution pattern and stereocenter. | nih.gov |
| Isothiourea-Catalyzed Annulation | Anhydrides, 1,3-Dicarbonyls | Chiral Isothiourea (HBTM 2.1) | Functionalized Dihydropyranone | Demonstrates asymmetric annulation leading to substituted pyranones. | researchgate.net |
Functionalization of Pre-Existing Dihydropyranone Scaffolds at C-3
Directly modifying a pre-formed 5,6-dihydro-2H-pyran-2-one ring is a primary strategy for installing a butyl group at the C-3 position. This approach leverages the inherent reactivity of the α,β-unsaturated lactone system.
One of the most effective methods is the conjugate addition of organometallic reagents to the Michael acceptor provided by the 5,6-dihydro-2H-pyran-2-one scaffold. sigmaaldrich.com Enantioselective conjugate addition of Grignard reagents, such as butylmagnesium bromide, can be achieved using a chiral phosphine-copper iodide catalyst. sigmaaldrich.com This reaction introduces the butyl group at the C-4 position, which can then be followed by further synthetic manipulations if the 3-butyl isomer is the ultimate target, though direct C-3 functionalization is often more efficient.
A more direct route involves the use of a C-3 functionalized intermediate, such as 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This key intermediate can be synthesized by the bromination of 5,6-dihydro-2H-pyran-2-one. orgsyn.org The bromine atom at C-3 can then be substituted via transition-metal-catalyzed cross-coupling reactions. For instance, Stille-type reactions, which have been used to introduce methyl groups onto a pyranone ring, could be adapted. researchgate.net This would involve coupling the 3-bromo derivative with an organostannane reagent like tributyl(butyl)stannane in the presence of a palladium catalyst to yield this compound.
Precursor Design and Synthesis for 3-Substituted Derivatives
Constructing the dihydropyranone ring from precursors that already contain the desired C-3 substituent is an alternative and powerful strategy. This approach avoids potentially low-yielding or non-selective functionalization steps on the final scaffold.
One such method involves N-Heterocyclic Carbene (NHC) organocatalysis. In a three-component reaction, an aldehyde, an enal, and a nitroalkane can be used to construct 3,5,6-trisubstituted dihydropyranones. mdpi.com By selecting an appropriate α,β-unsaturated aldehyde that incorporates the butyl group, this methodology can be applied to the synthesis of 3-butyl derivatives. For example, reacting an aldehyde, a nitroalkane, and an enal bearing a butyl group at the α-position under NHC catalysis would lead to the desired 3-butyl-5,6-dihydropyran-2-one skeleton. mdpi.com
Another versatile approach is the hetero-Diels-Alder reaction. The reaction between 1-alkoxy-1-amino-1,3-butadienes and various electron-deficient dienophiles under mild conditions, followed by hydrolysis, yields 6-substituted 5,6-dihydropyran-2-ones. organic-chemistry.org By designing a custom diene precursor that incorporates a butyl group at the appropriate position, this cycloaddition strategy can be adapted to generate the 3-butyl-substituted lactone.
The use of propiolic acid dianion as a three-carbon nucleophile also presents a viable pathway. acs.org Reaction with an appropriate epoxide or aldehyde containing the butyl moiety would allow for the construction of the substituted 5,6-dihydro-2H-pyran-2-one core.
Optimization of Synthetic Pathways: Yield, Enantiomeric Purity, and Efficiency
In NHC-catalyzed reactions, the choice of catalyst, base, and solvent significantly impacts the outcome. For the synthesis of 3,5,6-trisubstituted dihydropyranones, various substituents, including n-butyl, have been evaluated. mdpi.com Researchers found that yields could range from 42% to 93% with reaction times between 3 and 24 hours, depending on the specific substrates and conditions employed. mdpi.com The enantiomeric excess (ee) for these types of organocascade reactions can be excellent, often exceeding 90% and reaching up to >99% with the right choice of chiral NHC catalyst and cooperative catalysts like LiCl. acs.orgnih.gov
The table below summarizes representative data for the synthesis of substituted dihydropyranones, illustrating the impact of different substituents on reaction outcomes.
| Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| n-Butyl | 42-93 | 3-24 |
| Isobutyl | 42-93 | 3-24 |
| Benzyl | 42-93 | 3-24 |
For pathways involving cross-coupling reactions with intermediates like 3-bromo-5,6-dihydro-2H-pyran-2-one, optimization focuses on the catalyst system (palladium or copper), ligands, base, and solvent. The synthesis of the 3-bromo precursor itself can be optimized; for example, a procedure using bromine and triethylamine (B128534) in methylene (B1212753) chloride affords the product in 89% yield. orgsyn.org Subsequent coupling reactions, such as the Stille coupling, are known to provide good to excellent yields for preparing substituted 2-pyrones. researchgate.net
Enantioselectivity is a key parameter for optimization, particularly for bioactive molecules. Cooperative catalysis, using a chiral N-heterocyclic carbene and a Lewis acid like LiCl, has proven highly effective in achieving excellent diastereo- (>99:1) and enantioselectivity (up to >99% ee) in the formation of complex δ-lactones. acs.orgnih.gov
The table below presents data on the enantioselectivity achieved in the synthesis of cyclohexane-fused δ-lactones, which is structurally related to the target compound.
| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cyclohexane-fused δ-lactone | 98 | 99:1 | 99 |
Chemical Reactivity and Mechanistic Investigations of 5,6 Dihydro 2h Pyran 2 One Systems
Reactivity of the α,β-Unsaturated Lactone System
The reactivity of 5,6-dihydro-2H-pyran-2-ones is characterized by the interplay between the electrophilic carbon of the carbonyl group and the electrophilic β-carbon of the α,β-unsaturated system. This dual reactivity allows for a rich and diverse range of chemical transformations.
The dihydropyranone ring is susceptible to attack by various nucleophiles. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Conjugate additions, or Michael additions, are common reactions for α,β-unsaturated lactones. In the case of 3-butyl-5,6-dihydro-2H-pyran-2-one, soft nucleophiles such as organocuprates are expected to add to the β-position of the unsaturated system. For instance, the enantioselective conjugate addition of Grignard reagents to the parent 5,6-dihydro-2H-pyran-2-one has been achieved using a chiral phosphine-copper iodide catalyst. sigmaaldrich.com This suggests that a similar approach could be employed for the stereocontrolled introduction of substituents at the C-4 position of this compound.
Nitrogen-containing nucleophiles also react with dihydropyranone systems. beilstein-journals.orgnih.gov Depending on the nucleophile and reaction conditions, these reactions can lead to either the opening of the pyranone ring or the formation of new heterocyclic systems. beilstein-journals.orgnih.gov For example, reactions with primary amines can lead to the formation of enamines, while reactions with dinucleophiles like hydrazines can result in recyclization to form pyrazolone (B3327878) derivatives. beilstein-journals.orgnih.gov
The following table provides examples of nucleophilic additions to dihydropyranone systems:
| Nucleophile | Product Type | Reference |
| Grignard Reagents (with Cu catalyst) | Conjugate Addition Product | sigmaaldrich.com |
| Aliphatic Amines | Enamines | beilstein-journals.orgnih.gov |
| Hydrazines | Pyrazolones (via recyclization) | beilstein-journals.orgnih.gov |
While less common than nucleophilic additions, electrophilic transformations of the dihydropyranone ring can be achieved. byjus.commasterorganicchemistry.com The electron-rich double bond can react with certain electrophiles.
A notable example is the bromination of 5,6-dihydro-2H-pyran-2-one. orgsyn.org Treatment with N-bromosuccinimide can lead to the formation of 5-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This intermediate can then be used for further functionalization. It is anticipated that this compound would undergo a similar reaction, yielding the corresponding 5-bromo derivative.
Metal-catalyzed cross-coupling reactions have also been employed to functionalize pyrone systems. organic-chemistry.org For instance, electrophilic pyrone derivatives can react with a variety of nucleophiles in the presence of a metal catalyst to yield 3-substituted-2-pyrones. organic-chemistry.org This methodology could potentially be adapted for the synthesis of various 3-substituted analogs of this compound.
Examples of electrophilic transformations are summarized in the table below:
| Reagent | Product Type | Reference |
| N-Bromosuccinimide | 5-Bromo-5,6-dihydro-2H-pyran-2-one | orgsyn.org |
| Various Nucleophiles (with metal catalyst) | 3-Substituted-2-pyrones | organic-chemistry.org |
Ring-Opening and Rearrangement Processes
The lactone functionality in this compound makes it susceptible to ring-opening reactions under both acidic and basic conditions. Hydrolysis of the lactone, for example, would lead to the corresponding γ-hydroxy carboxylic acid.
Furthermore, reactions with certain nucleophiles can trigger ring-opening followed by rearrangement. researchgate.net For instance, reactions with ammonia (B1221849) or primary amines can lead to the opening of the pyran nucleus, which can then undergo further transformations to form various heterocyclic systems. researchgate.net Similarly, reactions with hydrazines can also initiate ring-opening and subsequent cyclization to afford different heterocyclic structures. researchgate.net
Stereocontrol and Diastereoselectivity in Dihydropyranone Reactions
The synthesis of specific stereoisomers of substituted dihydropyranones is an active area of research. nih.govnih.govresearchgate.net The stereochemical outcome of reactions involving the dihydropyranone ring can often be controlled through the use of chiral catalysts or auxiliaries.
For example, isothiourea-catalyzed Michael addition-lactonization cascades have been developed for the enantioselective synthesis of 3,5,6-substituted dihydropyranones. nih.govnih.govresearchgate.net These reactions proceed with high enantioselectivity, typically greater than 90% ee. nih.govnih.govresearchgate.net Such methods could be applied to the synthesis of chiral derivatives of this compound.
Ring-expansion reactions of monocyclopropanated furans have also been shown to be a stereoselective route to highly functionalized dihydro-2H-pyrans. nih.gov This method provides access to a range of substituted dihydropyrans with good control over the stereochemistry.
The table below highlights some stereoselective synthetic approaches to dihydropyranones:
| Method | Key Features | Reference |
| Isothiourea-Catalyzed Michael Addition-Lactonization | High enantioselectivity (>90% ee) | nih.govnih.govresearchgate.net |
| Ring-Expansion of Monocyclopropanated Furans | Stereoselective, metal-free | nih.gov |
Role of Substituent Effects on Reactivity (e.g., at C-3)
The presence of a substituent at the C-3 position of the dihydropyranone ring can significantly influence its reactivity. The butyl group in this compound is an electron-donating alkyl group. This substituent is expected to increase the electron density of the α,β-unsaturated system.
This increased electron density can affect both nucleophilic and electrophilic reactions. For nucleophilic additions, the electron-donating nature of the butyl group might slightly decrease the electrophilicity of the β-carbon, potentially slowing down the rate of conjugate addition compared to the unsubstituted parent compound.
In electrophilic reactions, the electron-donating butyl group would activate the double bond, making it more susceptible to attack by electrophiles. Therefore, reactions such as bromination are expected to proceed more readily for this compound than for the unsubstituted dihydropyranone.
The steric bulk of the butyl group can also play a role in the stereochemical outcome of reactions, potentially influencing the diastereoselectivity of additions to the double bond or the carbonyl group.
Computational and Theoretical Studies Applied to 5,6 Dihydro 2h Pyran 2 Ones
Electronic Structure and Reactivity Predictions via Quantum Chemistry
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic nature of the 5,6-dihydro-2H-pyran-2-one scaffold. The characteristic α,β-unsaturated δ-lactone system confers specific reactivity to this class of compounds. The conjugated system, involving the carbonyl group and the endocyclic double bond, makes the β-carbon atom electrophilic and susceptible to Michael addition reactions.
Computational studies explore the electronic properties by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity. In substituted 5,6-dihydro-2H-pyran-2-ones, electronic effects of substituents can modulate the energy of these frontier orbitals. Electron-donating groups may raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, influencing the molecule's behavior as a nucleophile or electrophile. For example, the introduction of methoxy (B1213986) groups on related structures was found to destabilize the HOMO–1 level, leading to a red-shifted electronic absorption. acs.org
The chemical reactivity of the α,β-unsaturated lactone system renders it an effective electrophile and dienophile. Molecular docking simulations further reveal that the electrophilic carbonyl and conjugated double bond can engage in covalent binding with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes.
Table 1: Illustrative Frontier Orbital Energies for a Dihydropyranone Derivative
This table presents representative data calculated for related structures to illustrate the application of computational methods.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.2 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |
Conformational Analysis and Molecular Modeling
The 5,6-dihydro-2H-pyran-2-one ring and its substituents, especially long alkyl chains, create a flexible molecular framework with multiple possible conformations. Understanding the preferred three-dimensional structure is essential for elucidating stereochemistry and biological activity. Molecular modeling and conformational analysis are used to identify the most stable, low-energy conformers.
Researchers employ DFT methods to perform geometry optimizations, starting from various initial structures to explore the potential energy surface. For example, studies on naturally occurring 6-heptyl-5,6-dihydro-2H-pyran-2-ones have used DFT calculations at levels like B3LYP/DGDZVP to determine minimum energy conformers. acs.org This analysis is critical for establishing the relative and absolute configurations of complex, multi-chiral natural products. acs.org
These computational approaches have revealed that the conformational behavior of some tetraacyloxy-6-heptenyl-2H-pyran-2-ones is significantly guided by the presence of weak hydrogen bonds. acs.org Furthermore, molecular docking studies have been used to investigate how these molecules fit into protein binding sites, such as the pironetin-binding site of α-tubulin, providing insights into their potential mechanisms of cytotoxic action. researchgate.netresearchgate.net
Table 2: Computational Methods in Conformational Analysis of 5,6-Dihydro-2H-pyran-2-one Derivatives
| Method | Level of Theory/Force Field | Application | Finding |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/DGDZVP | Determination of low-energy conformers and absolute configuration of brevipolides. acs.org | Confirmed conformational preferences and stereochemistry by comparing calculated properties with experimental data. acs.org |
| Molecular Docking | Not specified | Investigation of binding affinity to α-tubulin. researchgate.net | High affinity for the pironetin-binding site was identified as a possible mechanism for cytotoxicity. researchgate.net |
Spectroscopic Property Prediction and Elucidation
One of the most powerful applications of computational chemistry in this area is the prediction of spectroscopic properties, which are then compared with experimental data to confirm molecular structures. This is particularly valuable for complex molecules with multiple stereocenters where experimental data alone may be ambiguous.
A well-established protocol involves the calculation of NMR parameters, such as vicinal ¹H–¹H coupling constants (³JHH), using DFT. acs.org The calculated coupling constants for various possible stereoisomers are compared with the experimentally measured values. A strong correlation between the theoretical data for a specific isomer and the experimental spectrum provides compelling evidence for its structure and stereochemistry. acs.orgacs.org This combined theoretical-experimental approach has been successfully applied to analyze the stereochemistry of flexible 6-heptenyl-5,6-dihydro-2H-pyran-2-ones. acs.orgresearchgate.net
In addition to NMR data, other spectroscopic properties can be predicted. The calculation of electronic circular dichroism (ECD) spectra is another key technique used to establish the absolute configuration of chiral 5,6-dihydro-2H-pyran-2-ones. dokumen.pub By comparing the computationally predicted ECD spectrum with the experimental one, the absolute stereochemistry of the molecule can be confidently assigned. dokumen.pub
Table 3: Comparison of Experimental and DFT-Calculated NMR Coupling Constants (³JHH) for a Brevipolide Derivative
This table shows representative data illustrating the close match between calculated and experimental values, which is used for configurational assignment. Data adapted from studies on related natural products. unam.mx
| Protons | Experimental ³JHH (Hz) | Calculated ³JHH (Hz) (Isomer A) | Calculated ³JHH (Hz) (Isomer B) |
|---|---|---|---|
| H-5a / H-6 | 4.5 | 4.3 | 10.2 |
| H-5b / H-6 | 8.0 | 7.9 | 3.5 |
Computational Studies on Reaction Mechanisms and Energetics
Computational chemistry provides profound insights into the mechanisms and energy landscapes of reactions involving 5,6-dihydro-2H-pyran-2-ones. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states.
For instance, the thermal decomposition of related 3,6-dihydro-2H-pyran compounds has been studied computationally using DFT at the PBE0/6-311+G(d,p) level of theory. mdpi.comresearchgate.net These studies calculated kinetic and thermodynamic parameters, such as activation energy (Ea) and Gibbs free energy of activation (ΔG‡), revealing that the reaction proceeds through a concerted six-membered cyclic transition state. mdpi.comresearchgate.net It was also found that methyl substituents at positions 2, 4, and 6 can decrease the activation free energy, thereby influencing the reaction rate. mdpi.comresearchgate.net
Other computational investigations have elucidated the mechanisms of catalytic reactions used to synthesize these heterocycles. DFT calculations have been used to understand the pyramidalization of η²-Pd complexes in rearrangement reactions and to semi-quantitatively reproduce observed kinetics. researchgate.net Similarly, the mechanism of BF₃-catalyzed domino reactions to form related tetrahydropyrans has been clarified using computational methods. ipb.pt These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Table 4: Calculated Activation Energies for Thermal Decomposition of Dihydropyran Derivatives
Data from computational studies on related pyran structures, illustrating the effect of substituents on reaction energetics. mdpi.com
| Compound | Substituent(s) | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ·mol⁻¹) |
|---|---|---|---|
| DHP | None | 215 | 196 |
| MDHP | 4-Methyl | 209 | 190 |
Biological Significance and Mechanistic Exploration of 5,6 Dihydro 2h Pyran 2 One Derivatives
Natural Product Discovery and Characterization Featuring the Dihydropyranone Core
The 5,6-dihydro-2H-pyran-2-one ring system is a structural motif present in a variety of natural products, which have been isolated from diverse sources, including plants and fungi. osi.lvuniv-tlemcen.dz These compounds, also known as α,β-unsaturated δ-lactones, have garnered attention from chemists and pharmacologists due to their wide range of biological activities. osi.lv
One such natural product is (R)-rugulactone, which has demonstrated notable anticancer properties. osi.lv Another example is dodoneine, a dihydropyranone isolated from the plant Tapinanthus dodoneifolius. acs.org Specifically, its structure was identified as (R)-6-[(S)-2-hydroxy-4-(4-hydroxyphenyl)butyl]-5,6-dihydropyran-2-one. acs.org This compound was found to have a relaxing effect on preconstricted rat aortic rings. acs.org
The tetrahydropyran (B127337) motif, a related structure, is also a key component of numerous bioactive natural products, ranging from simple molecules like centrolobine (B73297) to complex marine metabolites such as neopeltolide (B1256781) and okilactomycin. researchgate.netnih.gov The discovery of these naturally occurring pyranones continues to inspire the development of new synthetic methodologies to access these valuable molecular scaffolds. nih.gov
Structure-Activity Relationship (SAR) Studies for Dihydropyran-2-one Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective analogues. For 5,6-dihydro-2H-pyran-2-one derivatives, research has shown that modifications to the core structure can significantly alter their immunological properties.
In one study, a δ-lactone (compound 1) and its corresponding δ-lactam (compound 3) were synthesized and their activities compared to their enaminone derivatives (compounds 2 and 4, respectively). univ-tlemcen.dznih.gov The results indicated that the parent lactone and lactam had distinct effects on T-lymphocyte function, with the lactone being immunosuppressive and the lactam being immunostimulant. univ-tlemcen.dznih.gov The introduction of an enamine group to create the derivatives seemed to lessen these immunological effects. univ-tlemcen.dznih.gov
This demonstrates that even small changes to the substituents on the dihydropyranone ring can lead to substantial differences in biological outcomes, highlighting the importance of SAR in optimizing these compounds for potential therapeutic applications.
Investigations into Biological Mechanisms and Potential Molecular Targets
The biological activities of 5,6-dihydro-2H-pyran-2-one derivatives are diverse, encompassing immunomodulatory, anticancer, antimicrobial, and anti-inflammatory effects. osi.lv Investigations into their mechanisms of action have identified several potential molecular targets.
For instance, a series of synthetic dihydropyrid-2-ones, which are nitrogen-containing analogues of dihydropyranones, were found to be potent inhibitors of the serine protease enzyme thrombin. nih.gov This suggests that the dihydropyranone scaffold can be adapted to target specific enzymes involved in disease processes.
In the context of immunomodulation, certain 5,6-dihydro-2H-pyranones and their derivatives have been shown to modulate the function of human T lymphocytes in vitro. nih.gov One derivative was found to be immunosuppressive, decreasing the secretion of key cytokines like IL-2, INFγ, and IL-4, and shifting the immune response from a Th2 to a Th1 phenotype. univ-tlemcen.dznih.gov Conversely, a related δ-lactam derivative acted as an immunostimulant, increasing cytokine secretion and promoting a shift from a Th1 to a Th2 response. univ-tlemcen.dznih.gov These effects on cytokine production point to the modulation of T-cell signaling pathways as a key mechanism of action. univ-tlemcen.dz However, these immunomodulatory properties were also associated with an increase in intracellular oxidative stress in lymphocytes, particularly at higher concentrations. nih.gov
Biosynthetic Pathways and Derivatization in Natural Systems
The 5,6-dihydro-2H-pyran-2-one core is synthesized in nature through various biosynthetic pathways. osi.lv While the specific pathways for all natural dihydropyranones are not fully elucidated, they are generally considered to be derived from polyketide or fatty acid metabolism. These pathways provide the basic carbon skeleton which is then cyclized and further modified to produce the final natural product.
In the laboratory, chemists have developed numerous synthetic routes to prepare these heterocyclic compounds. osi.lv These methods include intramolecular cyclization, ring-closing metathesis, and various cycloaddition reactions. osi.lv Derivatization is a key strategy to explore the structure-activity relationships of these compounds. For example, the creation of enaminone derivatives from parent δ-lactones and δ-lactams is achieved through reaction with reagents like N,N-dimethylformamide dimethyl acetal. univ-tlemcen.dz This process involves the addition of a dimethylamino vinyl group to the pyranone ring, which has been shown to alter the compound's biological activity. univ-tlemcen.dz
The study of both natural biosynthetic pathways and synthetic derivatization provides valuable insights into the chemical diversity of 5,6-dihydro-2H-pyran-2-one compounds and their potential for development into new therapeutic agents.
Advanced Applications and Future Research Trajectories in 5,6 Dihydro 2h Pyran 2 One Chemistry
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
5,6-Dihydro-2H-pyran-2-ones are widely recognized as pivotal intermediates in the synthesis of complex natural products and other biologically active molecules. osi.lvacs.org Their utility stems from the multiple reactive sites within the molecule, which allow for a variety of chemical transformations.
The α,β-unsaturated system is susceptible to conjugate addition reactions, allowing for the introduction of a wide range of substituents at the 4-position. For instance, enantioselective conjugate addition of Grignard reagents to 5,6-dihydro-2H-pyran-2-one has been achieved using a chiral phosphine-copper iodide catalyst. sigmaaldrich.com This method provides a direct route to chiral 4-substituted tetrahydropyran-2-ones.
Furthermore, the lactone functionality can undergo various transformations. For example, hydrolysis or methanolysis of the lactone ring opens it up to form a δ-hydroxy acid or ester, respectively. nih.gov This functionality can then be used in subsequent cyclization or derivatization reactions. A notable example is the transformation of a pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran, prepared from 5,6-dihydro-2H-pyran-2-one, into indolizidine alkaloids like a 7-hydroxylentiginosine derivative and a structural analog of castanospermine. nih.gov
The double bond within the pyranone ring can also participate in various cycloaddition reactions. A (1,3)-dipolar cycloaddition of a cyclic nitrone to 5,6-dihydro-2H-pyran-2-one is a key step in the synthesis of polyhydroxyindolizidines. nih.gov
The versatility of this scaffold is further highlighted by its use in the synthesis of macrocyclic natural products. A Lewis acid-mediated Prins reaction has been developed to create highly functionalized, chiral pyran molecules, which served as key intermediates in the total synthesis of neopeltolide (B1256781), okilactiomycin, and exiguolide. acs.org
| Starting Material | Reagents and Conditions | Product | Application |
| 5,6-Dihydro-2H-pyran-2-one | Grignard reagents, chiral phosphine-copper iodide catalyst | 4-Substituted tetrahydropyran-2-ones | Synthesis of chiral molecules |
| 5,6-Dihydro-2H-pyran-2-one | Cyclic nitrone (1,3-dipolar cycloaddition) | Pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran | Synthesis of indolizidine alkaloids |
| β-hydroxy-dioxinone and aldehyde | Lewis acid (Prins reaction) | Tetrahydropyran-4-ones | Synthesis of macrocyclic natural products |
Development of Novel Synthetic Methodologies Inspired by Dihydropyranone Reactivity
The unique reactivity of 5,6-dihydro-2H-pyran-2-ones has not only made them valuable building blocks but has also inspired the development of new synthetic methods. osi.lv Chemists have devised various strategies for the synthesis of the dihydropyranone ring itself, as well as for its subsequent transformations. osi.lvorganic-chemistry.org
Several synthetic routes to prepare 5,6-dihydro-2H-pyran-2-ones have been established, including intramolecular cyclization, N-heterocyclic carbene (NHC)-catalyzed reactions, ring-closing metathesis, and condensation reactions. osi.lv A one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and acetic acid. orgsyn.org
The reactivity of the pyranone ring has led to the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation. acs.org For example, a domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile. acs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. acs.org
Furthermore, the exploration of dihydropyranone chemistry has led to new catalytic systems. For instance, a Cu(I)-catalyzed direct vinylogous aldol (B89426) reaction of β,γ-unsaturated esters and various aldehydes provides a route to chiral α,β-unsaturated δ-lactones. organic-chemistry.org
The study of pyranone derivatives has also led to the discovery of novel rearrangements. For instance, a phosphine-catalyzed condensation of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters leads to a 4,5-dihydrofuran intermediate that rearranges to a 2,2,4,6-tetrasubstituted 2H-pyran in the presence of pyrrolidine. mdpi.com
| Reaction Type | Key Reagents/Catalysts | Product Class | Significance |
| Domino Reaction | α-Aroylketene dithioacetals, malononitrile, base | 6-Aryl-4-(substituted)-2-oxo-2H-pyran-3-carbonitriles | Efficient synthesis of highly functionalized pyranones. acs.org |
| Vinylogous Aldol Reaction | Cu(I) catalyst | Chiral α,β-unsaturated δ-lactones | Asymmetric synthesis of important lactone structures. organic-chemistry.org |
| Phosphine-Catalyzed Annulation | Ethyl 5-acetoxypenta-2,3-dienoate, 1,3-dicarbonyl compounds | 2,4,5,6-tetrasubstituted 2H-pyrans | Access to stable and highly substituted pyran systems. mdpi.com |
Exploration of Materials Science Applications and Polymer Chemistry
While the primary focus of 5,6-dihydro-2H-pyran-2-one research has been in organic synthesis and medicinal chemistry, there is growing interest in their potential applications in materials science and polymer chemistry. The ability of the lactone ring to undergo ring-opening polymerization (ROP) is a key feature that makes these compounds attractive monomers for the synthesis of polyesters.
Polyesters are a major class of biodegradable and biocompatible polymers with diverse applications. The structure of the dihydropyranone monomer, including the nature and position of substituents, can be tailored to control the properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability.
Although specific research on the polymerization of 3-butyl-5,6-dihydro-2H-pyran-2-one is not extensively documented, the general principles of lactone polymerization can be applied. The presence of the butyl group at the 3-position would be expected to influence the polymer's properties, potentially increasing its hydrophobicity and altering its crystallinity compared to polymers derived from unsubstituted dihydropyranones.
Furthermore, the double bond in the dihydropyranone ring offers a site for post-polymerization modification. This allows for the introduction of various functional groups along the polymer backbone, enabling the creation of functional materials with tailored properties for specific applications, such as drug delivery, tissue engineering, or advanced coatings.
Emerging Research Fronts and Interdisciplinary Collaborations
The field of 5,6-dihydro-2H-pyran-2-one chemistry is continuously evolving, with new research fronts emerging at the interface of organic synthesis, chemical biology, and materials science.
One emerging area is the use of computational methods to predict the reactivity and properties of dihydropyranone derivatives. mdpi.com Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are being employed to understand the electronic structure, reactivity, and interaction of these molecules with biological targets or other chemical species. mdpi.com This computational approach can accelerate the design and discovery of new compounds with desired properties. mdpi.com
Interdisciplinary collaborations are becoming increasingly important for unlocking the full potential of dihydropyranones. For example, collaborations between synthetic chemists and biologists are crucial for the development and biological evaluation of new pyranone-based therapeutic agents. The diverse biological activities reported for this class of compounds, including antitumor, antifungal, and antimicrobial properties, provide a strong impetus for such collaborations. osi.lv
Furthermore, the development of pyranone-based materials for biomedical applications necessitates collaboration between organic chemists, polymer scientists, and biomedical engineers. The design of biodegradable polymers for drug delivery systems or scaffolds for tissue engineering requires a deep understanding of both the chemical synthesis and the biological performance of these materials.
Unaddressed Challenges and Future Opportunities in Dihydropyran-2-one Research
Despite the significant progress in the chemistry of 5,6-dihydro-2H-pyran-2-ones, several challenges and opportunities remain.
One of the key challenges is the development of more efficient and stereoselective methods for the synthesis of substituted dihydropyranones. While several methods exist, there is a continuing need for greener, more atom-economical, and highly enantioselective catalytic approaches to access a wider range of structurally diverse pyranone building blocks.
Another challenge lies in fully elucidating the mechanism of action of biologically active dihydropyranones. While many compounds have shown promising biological activity, a detailed understanding of their molecular targets and pathways is often lacking. Further studies in chemical biology and pharmacology are needed to unravel these mechanisms, which will guide the design of more potent and selective therapeutic agents.
The exploration of dihydropyranones in materials science is still in its early stages, presenting a significant opportunity for future research. The systematic investigation of the relationship between monomer structure and polymer properties is needed to design new polyesters with tailored characteristics for specific applications. The development of functional polymers through post-polymerization modification of the pyranone-derived backbone also holds great promise.
Furthermore, the instability of some 2H-pyran systems, which can exist in equilibrium with their open-chain isomers, presents both a challenge and an opportunity. mdpi.com While this instability can complicate their synthesis and isolation, it can also be harnessed for the development of responsive materials or for the controlled release of active compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Butyl-5,6-dihydro-2H-pyran-2-one?
- Methodology : A widely used method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. Industrial-scale synthesis often employs continuous flow reactors and purification via distillation under reduced pressure .
- Reaction Conditions :
| Reactants | Catalysts/Reagents | Temperature | Yield Optimization |
|---|---|---|---|
| Vinylacetic acid, paraformaldehyde | H₂SO₄, CH₃COOH | 80–100°C | >70% with reduced-pressure distillation |
Q. What are the key physicochemical properties of this compound?
- Molecular Formula : C₉H₁₄O₂ (derived from core dihydropyran-2-one structure ).
- Stability : Sensitive to pH and temperature; store in sealed containers away from oxidizers .
- Spectroscopic Data : Characterized by NMR (¹H/¹³C), HR-MS, and X-ray crystallography for structural confirmation .
Q. How do environmental factors influence its stability in experimental settings?
- Critical Factors :
- pH : Degrades under strongly acidic or alkaline conditions.
- Temperature : Thermal decomposition occurs above 150°C.
- Light : UV exposure may induce photochemical reactions.
- Mitigation : Use inert atmospheres (N₂/Ar) and amber glassware for light-sensitive steps .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Copper-catalyzed asymmetric conjugate addition (ACA) using chiral ligands like reversed-JosiPhos. This approach achieves >90% enantiomeric excess (ee) in model reactions .
- Key Steps :
Chelation-controlled Mukaiyama aldol reaction for diastereoselectivity.
Yamaguchi lactonization to form the δ-lactone core .
Q. How can contradictions in reported cytotoxic activities of derivatives be resolved?
- Analysis Framework :
Stereochemistry : Test all stereoisomers (e.g., (6R,2′R) vs. (6R,2′S)) to isolate active configurations. For example, (6R,2′R)-1 exhibits IC₅₀ = 1.4 µM against HeLa cells, while its 2′-dehydroxy derivative shows reduced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
